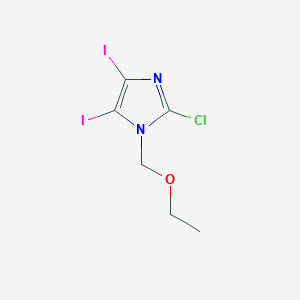
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered aromatic rings containing two nitrogen atoms This particular compound is characterized by the presence of chlorine, ethoxymethyl, and two iodine atoms attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-(ethoxymethyl)imidazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while electrophilic substitution can introduce different functional groups onto the imidazole ring.
Scientific Research Applications
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-ethoxymethylimidazole
- 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
Uniqueness
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole is unique due to the presence of both chlorine and iodine atoms on the imidazole ring. This combination of halogens can significantly influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Properties
CAS No. |
425369-34-2 |
|---|---|
Molecular Formula |
C6H7ClI2N2O |
Molecular Weight |
412.39 g/mol |
IUPAC Name |
2-chloro-1-(ethoxymethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C6H7ClI2N2O/c1-2-12-3-11-5(9)4(8)10-6(11)7/h2-3H2,1H3 |
InChI Key |
YDQBMZUVEQTPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(N=C1Cl)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
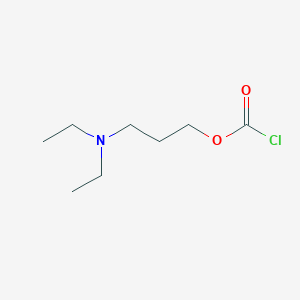
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
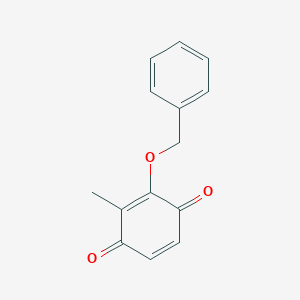

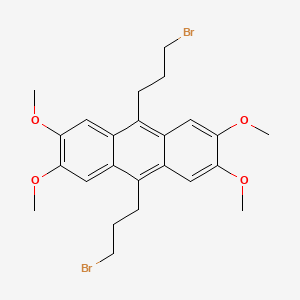
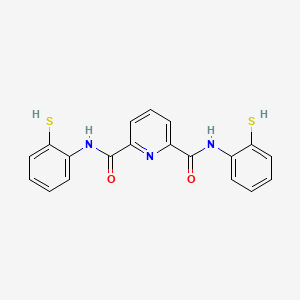

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
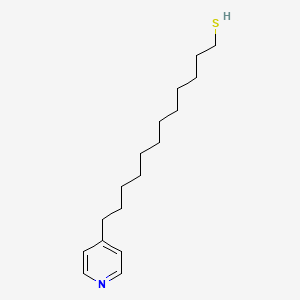
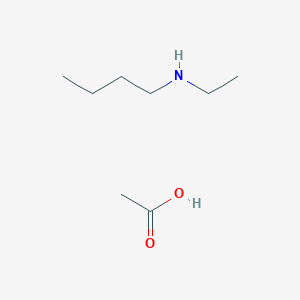
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
